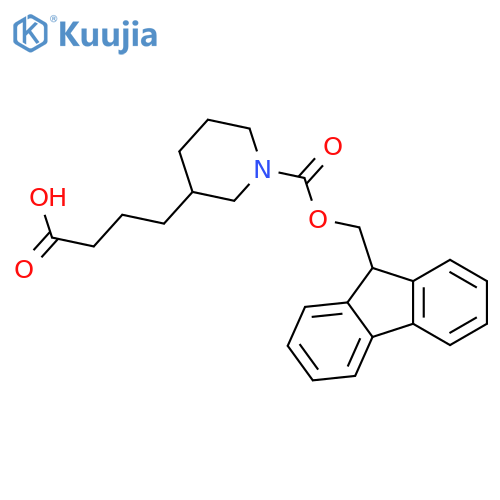Cas no 886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid)

886366-26-3 structure
商品名:4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
- 3-Piperidinebutanoicacid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 4-(1-Fmoc-Piperidin-3-yl)-butyric acid
- 4-(1-Fmoc-Piperidin-3-yl)-butyricacid
- 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid
- 4-(1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDIN-3-YL)BUTANOIC ACID
- 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoicacid
- FT-0706087
- Q-102126
- DTXSID50661504
- AKOS015837436
- 886366-26-3
- DB-031665
-
- MDL: MFCD07369958
- インチ: InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
- InChIKey: UIDAXORFQBOKLU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCCC(CCCC(=O)O)C4
計算された属性
- せいみつぶんしりょう: 393.19400834g/mol
- どういたいしつりょう: 393.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 66.8Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179360-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$408 | 2021-08-05 | |
| Alichem | A129005923-1g |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$373.12 | 2023-08-31 | |
| Ambeed | A525371-1g |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$352.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664134-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 98% | 1g |
¥3472.00 | 2024-04-26 | |
| Ambeed | A525371-250mg |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 250mg |
$131.0 | 2024-04-16 | |
| Chemenu | CM179360-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A525371-100mg |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 100mg |
$78.0 | 2024-04-16 |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid) 関連製品
- 148928-15-8(Fmoc-isonipecotic acid)
- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)
- 193693-68-4(L-1-Fmoc-nipecotic acid)
- 193693-66-2((3S)-Fmoc-1-pyrrolidine-3-carboxylic acid)
- 180181-05-9(Fmoc-4-carboxymethyl-piperidine)
- 88574-06-5(Fmoc-ε-Acp-OH)
- 193693-63-9((R)-(1-Fmoc-piperidin-2-YL)-acetic acid)
- 127582-76-7(Fmoc-7-amino-heptanoic acid)
- 885951-89-3(Fmoc-1-pyrrolidine-3-carboxylic acid)
- 123622-48-0(Fmoc-5-aminopentanoic acid (Technical Grade))
推奨される供給者
Amadis Chemical Company Limited
(CAS:886366-26-3)4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

清らかである:99%
はかる:1g
価格 ($):317.0